molecular formula C24H34N2O2 B4129365 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(4-methoxyphenyl)piperazine

1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(4-methoxyphenyl)piperazine

Cat. No. B4129365
M. Wt: 382.5 g/mol
InChI Key: QQYOLLKJMLCQKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(4-methoxyphenyl)piperazine, also known as A-366, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. A-366 belongs to the class of piperazine derivatives and has been found to exhibit promising biological activities.

Mechanism of Action

1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(4-methoxyphenyl)piperazine inhibits LSD1 by binding to its catalytic site. LSD1 is involved in the demethylation of histone lysine residues, which plays a critical role in gene expression regulation. Inhibition of LSD1 leads to an increase in histone methylation levels, resulting in altered gene expression patterns. 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(4-methoxyphenyl)piperazine has been found to selectively inhibit LSD1 without affecting other histone demethylases, making it a promising candidate for developing LSD1 inhibitors.
Biochemical and Physiological Effects
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(4-methoxyphenyl)piperazine has been shown to exhibit potent and selective inhibition of LSD1 in vitro. It has been found to increase histone methylation levels in cells, leading to altered gene expression patterns. 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(4-methoxyphenyl)piperazine has also been found to exhibit antiproliferative effects in various types of cancer cells, including breast, prostate, and leukemia. These effects are attributed to the inhibition of LSD1 and altered gene expression patterns.

Advantages and Limitations for Lab Experiments

1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(4-methoxyphenyl)piperazine exhibits several advantages for lab experiments. It is a potent and selective inhibitor of LSD1, making it a promising candidate for developing LSD1 inhibitors. 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(4-methoxyphenyl)piperazine has also been found to exhibit antiproliferative effects in various types of cancer cells, making it a potential candidate for developing anticancer drugs. However, 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(4-methoxyphenyl)piperazine has some limitations for lab experiments. It exhibits low solubility in water, which can limit its use in certain assays. 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(4-methoxyphenyl)piperazine also exhibits poor pharmacokinetic properties, which can limit its use in vivo.

Future Directions

For 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(4-methoxyphenyl)piperazine research include developing more potent and selective LSD1 inhibitors, investigating its anticancer potential, and exploring its effects on other epigenetic regulators. 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(4-methoxyphenyl)piperazine can also be used as a tool compound for studying the role of LSD1 in various biological processes. Further research is needed to fully understand the potential of 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(4-methoxyphenyl)piperazine and its applications in scientific research.
Conclusion
In conclusion, 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(4-methoxyphenyl)piperazine is a novel compound that exhibits promising biological activities and has potential applications in scientific research. Its selective inhibition of LSD1 makes it a promising candidate for developing LSD1 inhibitors, and its antiproliferative effects make it a potential candidate for developing anticancer drugs. 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(4-methoxyphenyl)piperazine has opened up new avenues for research in the field of epigenetics, and further research is needed to fully understand its potential.

Scientific Research Applications

1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(4-methoxyphenyl)piperazine has been found to exhibit potential biological activities that make it a promising compound for scientific research. It has been shown to inhibit the activity of lysine-specific demethylase 1 (LSD1), an enzyme that plays a critical role in epigenetic regulation. LSD1 is overexpressed in various types of cancer, and its inhibition has been proposed as a therapeutic strategy. 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(4-methoxyphenyl)piperazine has been found to exhibit potent and selective inhibition of LSD1, making it a potential candidate for developing LSD1 inhibitors.

properties

IUPAC Name

(3,5-dimethyl-1-adamantyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O2/c1-22-12-18-13-23(2,15-22)17-24(14-18,16-22)21(27)26-10-8-25(9-11-26)19-4-6-20(28-3)7-5-19/h4-7,18H,8-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYOLLKJMLCQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(4-methoxyphenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(4-methoxyphenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(4-methoxyphenyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(4-methoxyphenyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(4-methoxyphenyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(4-methoxyphenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.